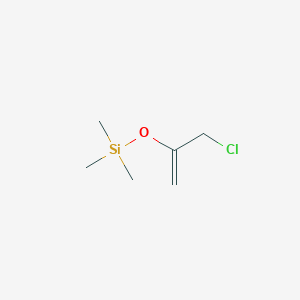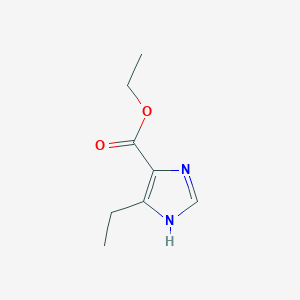
L-Leucine-1-13C,15N
Vue d'ensemble
Description
L-Leucine-1-13C,15N (Leu-13C,15N) is an isotopically labeled form of the essential amino acid L-leucine. It is used in scientific research to study the metabolism and physiological effects of leucine in living organisms. Leu-13C,15N is produced through chemical synthesis and has been used in a variety of experiments to investigate the role of leucine in biochemical and physiological processes. The purpose of
Applications De Recherche Scientifique
Microbial Synthesis
Kahana et al. (1988) describe the microbial synthesis of L-[15N]leucine and L-[3-13C]isoleucine using Corynebacterium glutamicum. This method involves inducing biosynthetic pathways for branched-chain amino acids in glutamic acid-producing bacteria. The produced L-[15N]leucine was found to have an isotopic efficiency of 90% and was purified and verified through NMR and GC-MS techniques, showcasing its applicability in detailed molecular studies (Kahana et al., 1988).
Leucine Metabolism Studies
Matthews et al. (1980) utilized L-[1-13C]leucine in a primed, continuous infusion approach to determine leucine metabolism in humans. This method, which involves measuring isotopic steady states, allows for the determination of leucine turnover, oxidation, and incorporation into proteins. The use of stable isotopes rather than radioisotopes makes this method suitable for all ages, highlighting its significance in metabolic research (Matthews et al., 1980).
Protein Synthesis Analysis
Watt et al. (1991) investigated the use of aminoacyl-tRNA isolation and its labeling with stable isotopes like [15N] and [13C]leucine in human and rat tissues. This study aids in understanding protein synthesis at a cellular level, particularly useful in medical and biological research (Watt et al., 1991).
Intracellular Leucine Tracer Enrichment
Matthews et al. (1982) discussed the use of alpha-ketoisocaproate (KIC) in estimating intracellular leucine tracer enrichment during labeled-leucine tracer experiments. This study provided insights into intracellular metabolic processes, crucial for understanding various metabolic diseases (Matthews et al., 1982).
Propriétés
IUPAC Name |
(2S)-2-(15N)azanyl-4-methyl(113C)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-XAAHKOKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([13C](=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583966 | |
| Record name | L-(1-~13~C,~15~N)Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Leucine-1-13C,15N | |
CAS RN |
80134-83-4 | |
| Record name | L-(1-~13~C,~15~N)Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one](/img/structure/B1626857.png)
![3-[(3-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1626859.png)


![2-(1H-Benzo[d]imidazol-2-yl)-4-bromoaniline](/img/structure/B1626865.png)